2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid typically involves the reaction of 2-aminobenzoic acid derivatives with appropriate reagents. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization . Another approach involves the use of β-cyclodextrin-SO3H as a recyclable catalyst in aqueous media, which offers a green and efficient strategy for the preparation of 2,3-dihydroquinazolin-4(1H)-one derivatives .
Industrial Production Methods
the use of recyclable catalysts and green chemistry approaches, such as those involving β-cyclodextrin-SO3H, are promising for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, ammonia solution, and various acid chlorides . The reaction conditions often involve refluxing and the use of benign solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acetic anhydride and ammonia solution can yield quinazolinone derivatives .
Scientific Research Applications
2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, quinazolinone derivatives have been shown to inhibit tankyrase enzymes, which play a role in the Wnt β-catenin pathway . This inhibition can lead to various therapeutic effects, including anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- 2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid
Uniqueness
2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid is unique due to its specific molecular structure, which allows it to interact with a variety of biological targets. Its derivatives have shown a wide range of biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c14-10(15)6-17-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4H,5-6H2,(H,14,15)(H,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCGAEKYARPXQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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